molecular formula C15H18N4O2S B3015477 2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide CAS No. 2415469-56-4

2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide

Cat. No.: B3015477
CAS No.: 2415469-56-4
M. Wt: 318.4
InChI Key: YERDDKIWVWYALX-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a phenoxy group, a thiadiazole ring, and an azetidine moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an alkyl halide under basic conditions.

    Synthesis of the Azetidine Moiety: The azetidine ring can be formed by cyclization of an appropriate amino alcohol with a halogenated acetic acid derivative.

    Coupling of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between a phenol derivative and an appropriate halogenated precursor.

    Final Coupling Reaction: The final step involves coupling the synthesized thiadiazole and azetidine intermediates with the phenoxy derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated precursors, nucleophiles or electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases or conditions.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit or activate specific signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenoxy)-N-[1-(5-phenyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide
  • 2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)azetidin-3-yl]acetamide
  • 2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propionamide

Uniqueness

2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide is unique due to its specific combination of functional groups and structural features. The presence of the thiadiazole ring and azetidine moiety, along with the phenoxy group, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-4-3-5-13(6-10)21-9-14(20)16-12-7-19(8-12)15-18-17-11(2)22-15/h3-6,12H,7-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERDDKIWVWYALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2CN(C2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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